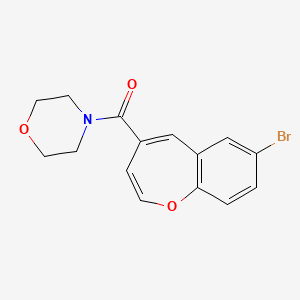

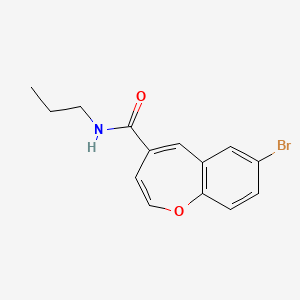

4-(7-bromo-1-benzoxepine-4-carbonyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholine is a common structural motif in many pharmaceuticals and biologically active compounds . It’s a heterocyclic amine, characterized by a six-membered ring structure consisting of four carbon atoms, one oxygen atom, and one nitrogen atom . The “4-(7-bromo-1-benzoxepine-4-carbonyl)” part suggests that the morpholine is substituted at the 4-position with a carbonyl group that’s connected to a 7-bromo-1-benzoxepine .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the morpholine ring, a carbonyl group at the 4-position, and a 7-bromo-1-benzoxepine attached to the carbonyl .Chemical Reactions Analysis

Again, while specific reactions involving “4-(7-bromo-1-benzoxepine-4-carbonyl)morpholine” are not available, morpholines are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in transition metal catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(7-bromo-1-benzoxepine-4-carbonyl)morpholine” would be expected to reflect the properties of its structural components. For example, morpholines are typically polar due to the presence of the nitrogen and oxygen atoms, and they can form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Sedative-Hypnotic Effect

Benzoxepin-derived compounds, such as “4-(7-bromo-1-benzoxepine-4-carbonyl)morpholine”, have been synthesized and evaluated for their sedative-hypnotic effect . These compounds were tested using the Phenobarbital-induced sleep test in mice . The results showed that the compound in which the Phenobarbital moiety was incorporated into the benzoxepin nucleus was the most active one . This suggests that “4-(7-bromo-1-benzoxepine-4-carbonyl)morpholine” could potentially be used in the development of new sedative-hypnotic drugs .

Synthesis of 4-Benzyl-1,1’-Biphenyls

“4-(7-bromo-1-benzoxepine-4-carbonyl)morpholine” can be used as a starting material in the synthesis of 4-benzyl-1,1’-biphenyls . This is achieved through a multi-component one-pot reaction involving 4-bromoacetophenone, tosylhydrazide, and two arylboronic acids using Barluenga and Suzuki couplings . The resulting 4-benzyl-1,1’-biphenyls are important structural units in numerous thermal recording materials, electrophotographic photoreceptors, and biologically active molecules, including a number of anticancer agents .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(7-bromo-1-benzoxepin-4-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZHMYUGAXBHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-(furan-2-yl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422251.png)

![7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B6422260.png)

![2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B6422272.png)

![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422277.png)

![N'-[(1E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene]adamantane-1-carbohydrazide](/img/structure/B6422278.png)

![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B6422280.png)

![N-butyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422283.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422284.png)

![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)